N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a thiophene carboxamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide are currently unknown. The compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .
Mode of Action
The mode of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide As a thiophene derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . .
Result of Action
The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Based on the known activities of some thiophene derivatives, it could potentially have anticancer, anti-inflammatory, or antimicrobial effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. One common method involves the following steps:
Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic addition reaction using a suitable epoxide and a base.
Synthesis of Thiophene Carboxamide: The thiophene carboxamide moiety can be synthesized through a cyclization reaction involving a thiophene derivative and a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide
- N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide is unique due to its combination of a biphenyl group, a hydroxypropyl group, and a thiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-20(23,14-21-19(22)17-11-12-24-13-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,23H,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKKDJKBYWBSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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